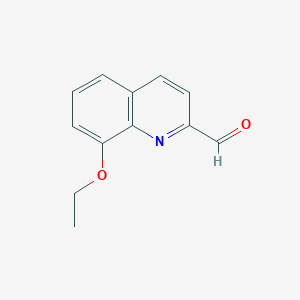

8-Ethoxyquinoline-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Ethoxyquinoline-2-carbaldehyde is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It is known for its various biological properties, including antimicrobial and anticancer activities. The compound is part of the quinoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxyquinoline-2-carbaldehyde typically involves the reaction of 8-hydroxyquinoline with ethyl iodide in the presence of a base to form 8-ethoxyquinoline. This intermediate is then subjected to a Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position of the quinoline ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Condensation Reactions with Amines

8-Ethoxyquinoline-2-carbaldehyde undergoes Schiff base formation when reacted with primary or secondary amines under acidic or basic conditions. This reaction is critical in medicinal chemistry for synthesizing bioactive compounds like imine derivatives.

| Reaction Type | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Amine condensation | Primary amines (e.g., ammonia), catalytic acid/base | Imine or Schiff base | Formation of azomethine (C=N) bonds; potential for forming bioactive derivatives |

Electrophilic Substitution Reactions

The quinoline ring system enables electrophilic substitution , particularly at positions influenced by the ethoxy group. Two prominent methods are:

Duff Reaction

-

Mechanism : Uses hexamethylenetetramine (HMT) as a formylating agent under acidic conditions.

-

Outcome : Introduces carbonyl groups (e.g., formyl) at specific positions (e.g., C5 and C7).

-

Example : Synthesis of 8-hydroxyquinoline-5,7-dicarbaldehyde via double formylation, achieving 82% isolated yield .

Vilsmeier-Haack Reaction

-

Mechanism : Involves DMF and phosphorus oxychloride (POCl₃) to generate electrophilic formylating agents.

-

Outcome : Formylation at reactive positions, though yields vary.

-

Example : Low yield (<1%) for 8-hydroxyquinoline-5-carbaldehyde derivatives under these conditions .

| Reaction | Reagents | Yield | Product |

|---|---|---|---|

| Duff reaction | HMT, HCl, reflux | ~82% | 8-hydroxyquinoline-5,7-dicarbaldehyde |

| Vilsmeier-Haack | DMF, POCl₃, THF | <1% | 8-hydroxyquinoline-5-carbaldehyde |

Base-Catalyzed Transformations

The compound participates in Perkin-like transformations , where the aldehyde group reacts with nucleophiles under basic conditions.

-

Example : Reaction with hydroxyl vinyl groups under basic conditions forms (Z)-8-hydroxy-2-(2-hydroxyvinyl)quinoline-5-carbaldehyde , stabilized by intramolecular hydrogen bonding .

Hydrolysis Reactions

Post-synthesis modifications often involve hydrolysis to convert intermediate carbonyl groups into other functional groups. For instance, hydrolysis of formylated derivatives can generate alcohols or acids, depending on reaction conditions .

Metal Chelation

While not a direct reaction of this compound, its derivatives are known to chelate metal ions (e.g., Cu²⁺, Zn²⁺) due to the quinoline framework. This property underpins applications in drug discovery, such as targeting metalloproteins in cancer or neurodegenerative diseases .

Structural Modifications and Stability

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

8-Ethoxyquinoline-2-carbaldehyde is utilized as a precursor in the synthesis of biologically active compounds, particularly those with anticancer properties. The compound's ability to form stable complexes with metal ions enhances its potential as a therapeutic agent targeting metal-dependent enzymes. Research has shown that derivatives of this compound exhibit promising antimicrobial and anticancer activities due to their metal-chelating properties .

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing novel quinoline derivatives, which have shown significant antibacterial and antioxidant activities. For instance, the transformation of the carbaldehyde functional group into nitriles and subsequent conversion to amides has been reported to yield compounds with notable biological activity against various pathogens .

Coordination Chemistry

Metal Complexes

In coordination chemistry, this compound is employed to synthesize metal complexes, such as binuclear gadolinium complexes. These complexes exhibit interesting photoluminescence properties, making them suitable for applications in imaging and sensing technologies .

Characterization Techniques

The characterization of these complexes often involves techniques such as NMR, ESI Mass, FT IR, and UV Visible spectroscopy. These methods provide insights into the structural and electronic properties of the synthesized compounds, facilitating their application in various fields .

Biological Studies

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that these compounds can inhibit the growth of various bacterial strains, highlighting their potential as therapeutic agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Compounds derived from this precursor have shown efficacy in inhibiting cancer cell proliferation in vitro, particularly against cell lines such as HeLa. The mechanism involves chelation of metal ions that are crucial for cancer cell metabolism .

A study demonstrated the synthesis of novel derivatives from this compound, which were evaluated for their antibacterial activity against several strains. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, suggesting enhanced efficacy against resistant strains .

Case Study 2: Coordination Complexes

Another investigation focused on the synthesis of gadolinium complexes using this compound as a ligand. The resulting complexes were characterized by their photoluminescent properties, indicating potential applications in medical imaging.

Summary Table: Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for biologically active compounds; anticancer and antimicrobial agents | Exhibits significant activity against various pathogens |

| Coordination Chemistry | Synthesis of metal complexes (e.g., gadolinium) | Complexes show interesting photoluminescence properties |

| Biological Studies | Investigated for antimicrobial and anticancer properties | Inhibits growth of cancer cells; effective against resistant bacterial strains |

Mecanismo De Acción

The mechanism of action of 8-Ethoxyquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to form complexes with metal ions, which can interfere with essential biological processes in microorganisms and cancer cells . The quinoline ring system also allows for interactions with DNA and proteins, further contributing to its antimicrobial and anticancer effects.

Comparación Con Compuestos Similares

8-Hydroxyquinoline-2-carbaldehyde: Similar structure but with a hydroxyl group instead of an ethoxy group.

2-Chloroquinoline-3-carbaldehyde: Contains a chlorine atom at the 2-position and a formyl group at the 3-position.

8-Methoxyquinoline-2-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness: 8-Ethoxyquinoline-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Actividad Biológica

8-Ethoxyquinoline-2-carbaldehyde is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Overview

- Molecular Formula : C₁₂H₁₁NO₂

- Molecular Weight : 201.22 g/mol

- Structure : The compound features a quinoline ring with an ethoxy group and an aldehyde functional group, which contribute to its unique biological properties.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported its effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.0625 mg/mL, outperforming some standard antibiotics .

| Bacterial Strain | MIC (mg/mL) | Comparison with Standard Drug |

|---|---|---|

| Staphylococcus aureus | 0.0625 | Better |

| Klebsiella pneumoniae | Not specified | Less effective |

| Pseudomonas aeruginosa | Not specified | Less effective |

Anticancer Activity

The compound has shown promising anticancer properties in vitro. It was tested against several cancer cell lines, including HeLa cells, where it demonstrated low toxicity at concentrations up to 200 µM . This suggests a favorable safety profile for potential therapeutic applications.

The biological activity of this compound is believed to be linked to its ability to form complexes with metal ions, which can disrupt various biochemical pathways in pathogens and cancer cells. It is hypothesized that these interactions may lead to:

- Inhibition of essential enzymes.

- Disruption of cellular iron homeostasis.

- Induction of oxidative stress in target cells.

Case Studies and Research Findings

- Antimicrobial Study : A hybrid compound incorporating 8-hydroxyquinoline derivatives was tested against multiple pathogens, showing varying degrees of effectiveness. The study highlighted the potential for developing new antibiotics based on the quinoline scaffold to combat antibiotic-resistant strains .

- Anticancer Research : In another investigation, derivatives of 8-hydroxyquinoline were synthesized and evaluated for their anticancer properties. The results indicated that these compounds could inhibit tumor growth in vitro without significant toxicity to normal cells .

- Fungal Inhibition : The compound was also assessed for its antifungal activity against various fungi, demonstrating significant inhibition of mycelial growth compared to commercial fungicides like carbendazim .

Propiedades

IUPAC Name |

8-ethoxyquinoline-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-11-5-3-4-9-6-7-10(8-14)13-12(9)11/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLUJBIKHOHDDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1N=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.